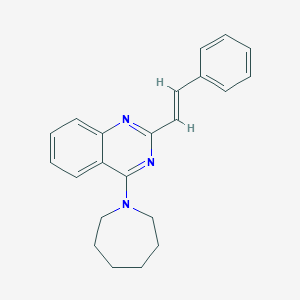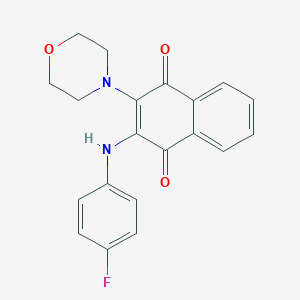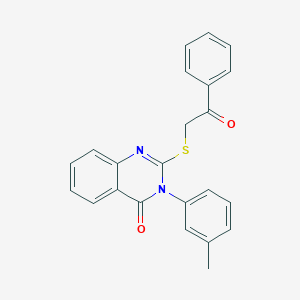![molecular formula C18H20ClNO3 B290351 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in 2005 by GTx Inc. as a potential treatment for muscle wasting and other conditions that cause muscle loss. In recent years, it has gained popularity among bodybuilders and athletes as a performance-enhancing drug due to its ability to increase muscle mass and strength.
作用機序
2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide works by binding to and activating the androgen receptor in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle and bone tissue, 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide has also been shown to have anti-catabolic effects. It can reduce muscle breakdown and protect against muscle loss during periods of inactivity or calorie restriction.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide in lab experiments is its specificity for the androgen receptor. Unlike traditional anabolic steroids, it does not bind to other receptors in the body, which reduces the risk of side effects. However, one limitation is that it is a relatively new compound and there is still much to learn about its long-term effects on the body.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area is its use in the prevention and treatment of bone loss in conditions such as osteoporosis. Additionally, there is ongoing research into the development of new 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide with even greater selectivity and potency than 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide involves several steps. The process starts with the reaction of 4-chloro-2-methylphenol with 2-bromoethylamine hydrobromide to form 2-(4-chloro-2-methylphenoxy)ethylamine. This intermediate is then reacted with 3-(1-hydroxyethyl)phenylboronic acid in the presence of a palladium catalyst to form the final product.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass and strength in animal models of muscle wasting and has also been tested in clinical trials for the treatment of osteoporosis and other conditions that cause bone loss.
特性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-11-9-15(19)7-8-17(11)23-13(3)18(22)20-16-6-4-5-14(10-16)12(2)21/h4-10,12-13,21H,1-3H3,(H,20,22) |
InChIキー |
VRGAXDURPYISGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(C)O |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)